molecular formula C12H8Cl3O3P B099653 Bis(2-chlorophenyl) phosphorochloridate CAS No. 17776-78-2

Bis(2-chlorophenyl) phosphorochloridate

Cat. No.: B099653
CAS No.: 17776-78-2
M. Wt: 337.5 g/mol
InChI Key: ZLSGEMKKBUVQOM-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) phosphorochloridate: is an organophosphorus compound with the molecular formula C₁₂H₈Cl₃O₃P and a molecular weight of 337.52 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Bis(2-chlorophenyl) phosphorochloridate can be synthesized through the reaction of phosphorus oxychloride with 2-chlorophenol in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Mechanism: : Bis(2-chlorophenyl) phosphorochloridate exerts its effects primarily through the interaction with nucleophiles, leading to the formation of substituted products. The phosphorus atom in the compound acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions .

Molecular Targets and Pathways

Properties

IUPAC Name

1-chloro-2-[chloro-(2-chlorophenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3O3P/c13-9-5-1-3-7-11(9)17-19(15,16)18-12-8-4-2-6-10(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSGEMKKBUVQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(OC2=CC=CC=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402367
Record name BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17776-78-2
Record name BIS(2-CHLOROPHENYL) PHOSPHOROCHLORIDATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of bis(2-chlorophenyl) phosphorochloridate in oligonucleotide synthesis?

A1: this compound functions as a coupling agent in the H-phosphonate approach to oligonucleotide synthesis [, ]. This approach involves coupling a nucleoside H-phosphonate with a protected nucleoside at -40°C using this compound. This reaction forms an intermediate that subsequently undergoes sulfur transfer to yield a phosphorothioate linkage, a common modification in antisense oligonucleotides []. This method has proven effective in synthesizing various oligonucleotides, including a 21-mer phosphorothioate (ISIS 2922) [].

Q2: What are the advantages of using this compound compared to other coupling agents in this synthesis?

A2: While the provided research doesn't directly compare this compound to other coupling agents, it highlights its effectiveness in achieving virtually quantitative yields for both the coupling and sulfur transfer reactions at low temperatures []. This high efficiency contributes to the synthesis of highly pure oligonucleotide products []. Additionally, the research mentions the use of diphenyl phosphorochloridate as an alternative coupling agent, particularly for large-scale synthesis, to minimize side reactions often associated with H-phosphonate chemistry []. This suggests that the choice of coupling agent, including this compound, can significantly impact the yield and purity of the final oligonucleotide product.

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